![molecular formula C10H8FNO3 B2474884 5-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid CAS No. 1781117-13-2](/img/structure/B2474884.png)
5-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid
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Overview
Description
5-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid, also known as FOA, is a chemical compound with potential applications in scientific research. FOA is a heterocyclic compound that belongs to the oxazole family of compounds. It has a molecular formula of C10H8FNO3 and a molecular weight of 215.17 g/mol.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound is involved in the synthesis of tetrahydroisoquinolines, particularly in the formation of [1,3]-oxazolo-[3,2-b]-isoquinolinones, which are significant due to their potential pharmaceutical properties (Christov, Kozekov, & Palamareva, 2006).
- It serves as a precursor in the synthesis of α-trifluoromethyl α-amino acids, showcasing its versatility in organic synthesis and its role in generating compounds with aromatic, heteroaromatic, and ferrocenyl subunits (Burger et al., 2006).
Biomedical Research
- The compound is part of a class of molecules useful in generating peptidomimetics or biologically active compounds based on the triazole scaffold. This aspect is crucial for the development of novel therapeutic agents (Ferrini et al., 2015).
- It is involved in the synthesis of esters derived from natural alcohols and synthetic analogs, showing its potential in producing compounds with diverse biological activities (Petkevich et al., 2014).
- The compound plays a role in the synthesis of novel 2-aryl-1,2,3-triazol-4-carboxylic acids, which exhibit promising properties like bright blue fluorescence and sensitivity to pH changes, indicating potential applications in sensor technology and biological research (Safronov et al., 2020).
Material Science and Chemistry
- Its derivatives have been used in the synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties, highlighting its importance in developing compounds with antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013).
- The compound is a key component in the synthesis of carbon dots with high fluorescence quantum yield, contributing significantly to the advancement of fluorescence-based applications (Shi et al., 2016).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Based on the structural similarity to indole derivatives, it can be inferred that the compound might interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound might affect a broad range of biochemical pathways.
Result of Action
Based on the biological activities of structurally similar compounds, it can be inferred that the compound might exhibit a range of effects, potentially including antiviral, anti-inflammatory, and anticancer activities .
properties
IUPAC Name |
5-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO3/c11-7-3-1-6(2-4-7)9-5-8(10(13)14)12-15-9/h1-4,9H,5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POWGXLBSYQIZOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C(=O)O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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